molecular formula C16H16O3 B7962209 Methyl 3-(2-methoxy-5-methylphenyl)benzoate

Methyl 3-(2-methoxy-5-methylphenyl)benzoate

Cat. No.: B7962209
M. Wt: 256.30 g/mol
InChI Key: YQEVUBADEZNORZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-methylphenyl)benzoate is an organic compound with the molecular formula C16H16O3 It is an ester derivative of benzoic acid and is characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-methoxy-5-methylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-methoxy-5-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-(2-methoxy-5-methylphenyl)benzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired ester under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-methylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-hydroxy-5-methylphenyl)benzoic acid.

    Reduction: 3-(2-methoxy-5-methylphenyl)benzyl alcohol.

    Substitution: 3-(2-methoxy-5-methylphenyl)benzoic acid derivatives with various substituents.

Scientific Research Applications

Methyl 3-(2-methoxy-5-methylphenyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its derivatives are being investigated for their efficacy in treating conditions such as cancer and bacterial infections.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxy-5-methylphenyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities .

Comparison with Similar Compounds

Methyl 3-(2-methoxy-5-methylphenyl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-methoxybenzoate: This compound has a similar ester structure but lacks the additional methyl group on the phenyl ring. It is used in the synthesis of various organic molecules and has applications in the fragrance industry.

    Methyl 3-methoxybenzoate: Similar to this compound, but without the methyl group on the phenyl ring. It is used as an intermediate in organic synthesis.

    Methyl 4-methoxybenzoate: This compound has the methoxy group in the para position relative to the ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups on the phenyl ring makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-7-8-15(18-2)14(9-11)12-5-4-6-13(10-12)16(17)19-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEVUBADEZNORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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